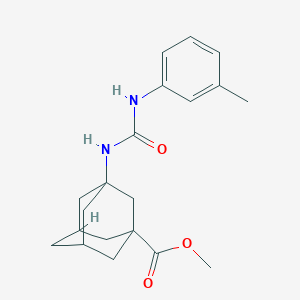

(1r,3s,5R,7S)-methyl 3-(3-(m-tolyl)ureido)adamantane-1-carboxylate

Description

This compound is a stereospecific adamantane derivative featuring a urea linkage at the 3-position of the adamantane core, substituted with an m-tolyl group, and a methyl ester at the 1-position. The adamantane scaffold confers high lipophilicity and metabolic stability, while the urea moiety serves as a hydrogen-bonding pharmacophore.

Properties

IUPAC Name |

methyl 3-[(3-methylphenyl)carbamoylamino]adamantane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-13-4-3-5-16(6-13)21-18(24)22-20-10-14-7-15(11-20)9-19(8-14,12-20)17(23)25-2/h3-6,14-15H,7-12H2,1-2H3,(H2,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWVZQKGWOTSGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC23CC4CC(C2)CC(C4)(C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3s,5R,7S)-methyl 3-(3-(m-tolyl)ureido)adamantane-1-carboxylate typically involves multiple steps, starting from readily available precursors. The adamantane core can be functionalized through a series of reactions including halogenation, amination, and esterification. The key steps include:

Halogenation: Introduction of halogen atoms to the adamantane core.

Amination: Conversion of halogenated adamantane to an amine derivative.

Esterification: Formation of the ester group through reaction with appropriate carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1r,3s,5R,7S)-methyl 3-(3-(m-tolyl)ureido)adamantane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion to oxidized derivatives using oxidizing agents.

Reduction: Reduction of functional groups to simpler forms.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1r,3s,5R,7S)-methyl 3-(3-(m-tolyl)ureido)adamantane-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (1r,3s,5R,7S)-methyl 3-(3-(m-tolyl)ureido)adamantane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Features

The following table summarizes structural and functional differences between the target compound and its analogs:

*Calculated based on molecular formula.

Physicochemical Properties

- Lipophilicity : The target compound’s methyl ester enhances membrane permeability compared to AUDA’s carboxylic acid, which may improve cellular uptake but reduce aqueous solubility.

- Stereochemical Influence: The (1r,3s,5R,7S) configuration may optimize target binding compared to non-stereospecific analogs like AUDA .

Biological Activity

(1r,3s,5R,7S)-methyl 3-(3-(m-tolyl)ureido)adamantane-1-carboxylate is a complex organic compound notable for its adamantane core structure combined with ureido and carboxylate functional groups. This unique architecture is believed to confer specific biological activities that are currently under investigation.

- IUPAC Name : this compound

- CAS Number : 1219906-26-9

- Molecular Formula : C18H24N2O2

Biological Activity

Research into the biological activity of this compound has indicated potential applications in various fields, particularly in medicinal chemistry and pharmacology. The following sections detail some of the key findings related to its biological efficacy.

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial activity. Preliminary tests demonstrated effectiveness against a range of bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiviral Activity

Recent investigations have explored the antiviral properties of this compound. In vitro studies indicated that it may inhibit viral replication in certain RNA viruses. The mechanism appears to involve interference with viral entry or replication processes.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could lead to modulation of biological responses such as inflammation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. Results showed a significant reduction in bacterial viability when treated with sub-MIC concentrations, suggesting potential for use in topical formulations for skin infections.

Case Study 2: Antiviral Screening

In a screening assay against influenza virus strains, this compound demonstrated a dose-dependent inhibition of viral replication. The IC50 values were determined to be in the low micromolar range, indicating promising antiviral activity worthy of further exploration.

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other adamantane derivatives and ureido compounds. Its biological profile suggests enhanced activity due to the synergistic effects of its functional groups.

| Compound | Activity Type | Potency (IC50/MIC) |

|---|---|---|

| Adamantane Derivative A | Antimicrobial | >128 µg/mL |

| Ureido Compound B | Antiviral | >10 µM |

| This compound | Antimicrobial/Antiviral | <64 µg/mL |

Q & A

Q. What are the recommended synthetic routes for (1r,3s,5R,7S)-methyl 3-(3-(m-tolyl)ureido)adamantane-1-carboxylate?

- Methodological Answer : The synthesis involves two key steps: (1) functionalization of the adamantane core and (2) urea linkage formation.

- Adamantane Activation : The adamantane-1-carboxylic acid can be converted to its acid chloride using thionyl chloride (SOCl₂) or diphenylphosphoryl azide (DPPA) to avoid sodium azide hazards .

- Urea Coupling : React the activated adamantane intermediate with m-tolyl isocyanate under anhydrous conditions. Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to improve yield .

- Optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography. Final product purity (≥98%) can be confirmed by HPLC .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Purity thresholds should exceed 98% with a single peak .

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR to verify adamantane cage integrity and urea linkage. Key signals: adamantane protons (δ 1.5–2.5 ppm), urea NH (δ 5.5–6.5 ppm), and m-tolyl aromatic protons (δ 7.1–7.3 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What strategies are effective in resolving low yields during the coupling of the m-tolyl urea group to the adamantane core?

- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions.

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of the adamantane intermediate .

- Catalyst Use : Add 4-dimethylaminopyridine (DMAP) to accelerate urea bond formation .

- Temperature Control : Conduct reactions at 0–5°C to minimize decomposition, then warm gradually .

- Alternative Reagents : Replace EDC with DPPA for milder conditions, reducing byproduct formation .

Q. How does the stereochemistry of the adamantane scaffold influence the biological activity of this compound?

- Methodological Answer : The adamantane cage’s rigidity and stereochemistry dictate binding affinity to biological targets.

- Comparative Studies : Compare activity of (1r,3s,5R,7S) isomer with other stereoisomers (e.g., 1S,3R configurations) in enzyme inhibition assays. Use molecular docking to assess fit into viral neuraminidase or kinase active sites .

- Data Interpretation : Adamantane derivatives with equatorial substituents (e.g., 3-ureido group) show enhanced antiviral activity due to improved hydrophobic interactions .

Q. What analytical techniques are critical for characterizing degradation products under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), neutral (H₂O), and basic (NaOH, pH 10) conditions at 40°C for 24 hours .

- Analysis Tools :

- LC-MS/MS : Identify degradation products via fragmentation patterns. Adamantane ring oxidation products (e.g., hydroxylated derivatives) are common under basic conditions .

- IR Spectroscopy : Detect carbonyl group hydrolysis (loss of urea C=O stretch at ~1650 cm⁻¹) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across synthetic batches?

- Methodological Answer : Contradictions may arise from impurities or stereochemical variations.

- Batch Comparison : Perform LC-MS to detect trace impurities (e.g., unreacted adamantane acid chloride) that inhibit target binding .

- Crystallography : Use single-crystal X-ray diffraction to confirm stereochemical consistency. Deviations in the adamantane chair conformation can alter bioactivity .

- Biological Replicates : Repeat assays with independent batches and include positive controls (e.g., rimantadine for antiviral studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.